molecular formula C20H18N4O4S2 B2516346 N-(5-((2-((benzo[d][1,3]dioxol-5-ylmethyl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-3-methylbenzamide CAS No. 893154-72-8

N-(5-((2-((benzo[d][1,3]dioxol-5-ylmethyl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-3-methylbenzamide

Cat. No.: B2516346
CAS No.: 893154-72-8
M. Wt: 442.51
InChI Key: WHTYOAVHESTQMP-UHFFFAOYSA-N
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Description

N-(5-((2-((Benzo[d][1,3]dioxol-5-ylmethyl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-3-methylbenzamide is a synthetic organic compound of significant interest in medicinal chemistry and biochemical research. This molecule features a complex hybrid architecture, integrating a 1,3,4-thiadiazole core—a heterocycle known for its diverse biological activities—with a benzo[d][1,3]dioxole (piperonyl) system and a 3-methylbenzamide moiety. The 1,3,4-thiadiazole scaffold is extensively documented in scientific literature for its potential as a base structure for developing novel pharmaceutically active agents, with studies indicating derivatives possess antimicrobial, anticancer, and anticonvulsant properties . The presence of the benzo[d][1,3]dioxole group is also noteworthy, as this subunit is found in compounds with various known biological activities . The specific combination of these pharmacophoric groups in a single molecule suggests potential for unique interactions with biological targets, though its precise mechanism of action requires further investigation. Researchers may explore this compound as a key intermediate in the synthesis of more complex molecules or as a lead compound in drug discovery programs aimed at developing new therapeutic agents. Its structure presents opportunities for structure-activity relationship (SAR) studies, particularly around the thioether bridge and the amide linkages. This product is intended for research and development purposes in a laboratory setting. It is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications in humans or animals. Researchers should handle this material with appropriate safety precautions.

Properties

IUPAC Name

N-[5-[2-(1,3-benzodioxol-5-ylmethylamino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]-3-methylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18N4O4S2/c1-12-3-2-4-14(7-12)18(26)22-19-23-24-20(30-19)29-10-17(25)21-9-13-5-6-15-16(8-13)28-11-27-15/h2-8H,9-11H2,1H3,(H,21,25)(H,22,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WHTYOAVHESTQMP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)C(=O)NC2=NN=C(S2)SCC(=O)NCC3=CC4=C(C=C3)OCO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18N4O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

442.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(5-((2-((benzo[d][1,3]dioxol-5-ylmethyl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-3-methylbenzamide) is a complex organic compound that has garnered attention for its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article provides a detailed overview of its biological activity, including synthesis methods, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features several key structural components:

  • Benzo[d][1,3]dioxole moiety : Known for its role in enhancing biological activity.
  • Thiadiazole ring : Often associated with diverse pharmacological effects.
  • Methylbenzamide group : Contributes to the compound's lipophilicity and potential receptor interactions.

The molecular formula of the compound is C18H20N4O3SC_{18}H_{20}N_4O_3S, with a molecular weight of approximately 372.44 g/mol.

Synthesis

The synthesis of this compound typically involves multi-step reactions starting from benzo[d][1,3]dioxole derivatives. The process may include:

  • Formation of the thiadiazole ring through cyclization reactions.
  • Introduction of the benzo[d][1,3]dioxole moiety via nucleophilic substitution.
  • Coupling reactions to attach the methylbenzamide group.

Anticancer Activity

Research has demonstrated that derivatives of compounds containing the benzo[d][1,3]dioxole structure often exhibit significant anticancer properties. For instance:

  • A study on similar thiourea derivatives showed notable cytotoxicity against various cancer cell lines including HepG2 (liver cancer), HCT116 (colon cancer), and MCF7 (breast cancer), with IC50 values indicating strong antitumor activity .
CompoundCell LineIC50 (µM)Reference
Thiourea DerivativeHepG22.38
Thiourea DerivativeHCT1161.54
Thiourea DerivativeMCF74.52
Doxorubicin (Standard)HepG27.46
Doxorubicin (Standard)HCT1168.29
Doxorubicin (Standard)MCF74.56

The mechanisms underlying these anticancer effects include:

  • EGFR Inhibition : Compounds like this may inhibit epidermal growth factor receptor (EGFR), which is crucial in cancer cell proliferation.
  • Apoptosis Induction : Studies have shown that these compounds can activate apoptotic pathways, influencing proteins such as Bax and Bcl-2 .

Antimicrobial Activity

In addition to anticancer properties, compounds similar to this compound have demonstrated antimicrobial activity against various pathogens. For instance:

  • Compounds exhibiting structural similarities have been reported to inhibit Mur ligases involved in bacterial cell wall synthesis . This suggests a potential application in treating bacterial infections.

Case Studies

  • Cytotoxicity Assessment : A recent study evaluated the cytotoxic effects of a related compound on multiple cancer cell lines using the SRB assay. The results indicated that several derivatives exhibited superior efficacy compared to established chemotherapeutics like doxorubicin .
  • Mechanism Exploration : Investigations into the molecular docking of these compounds revealed their binding affinities to various targets involved in cancer progression and microbial resistance, providing insights into their mechanisms of action .

Scientific Research Applications

Anticancer Activity

Recent studies indicate that this compound exhibits promising anticancer properties. Research has shown that derivatives of this compound can effectively inhibit the proliferation of various cancer cell lines, including:

  • MCF-7 (breast cancer)
  • LN229 (glioblastoma)

In vitro assays have demonstrated significant cytotoxic effects, leading to apoptosis in cancer cells. For instance, a study highlighted that certain derivatives induced DNA damage in glioblastoma cells, suggesting potential as a therapeutic agent against resistant cancer forms .

Antimicrobial Properties

The compound's structural features also suggest potential antimicrobial activity. Similar compounds have been reported to disrupt microbial cell membranes or inhibit essential enzymes. In vitro studies have evaluated its effectiveness against both Gram-positive and Gram-negative bacteria, showing significant antimicrobial activity .

Molecular Docking Studies

Molecular docking studies have been conducted to understand the interaction of this compound with various biological targets. These studies suggest that the compound can effectively bind to proteins involved in cancer progression and inflammation, paving the way for therapeutic applications .

Case Study 1: Anticancer Efficacy

A study focused on the synthesis and evaluation of various thiadiazole derivatives revealed that compounds similar to N-(5-((2-((benzo[d][1,3]dioxol-5-ylmethyl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-3-methylbenzamide exhibited significant inhibition of cell growth in MCF7 breast cancer cells. The use of the Sulforhodamine B assay demonstrated a dose-dependent response, with some derivatives showing over 70% inhibition at higher concentrations .

Case Study 2: Antimicrobial Activity

Another research effort investigated the antimicrobial properties of related compounds against various pathogens. The results indicated that certain derivatives displayed notable activity against both bacterial and fungal strains. The mechanism was thought to involve disruption of microbial membranes and inhibition of vital metabolic pathways .

Comparison with Similar Compounds

Table 1: Comparative Analysis of Selected 1,3,4-Thiadiazole Derivatives

Compound Name / ID Molecular Weight Key Substituents Melting Point (°C) Yield (%) Key Spectral Features (IR/NMR) Source
Target Compound 442.5* 3-methylbenzamide, benzodioxole-thioacetamide Not reported Not reported Not reported
N-[5-(5-Acetyl-6-methyl-pyridin-2-yl)-3-phenyl-3H-[1,3,4]thiadiazol-2-ylidene]-benzamide (8a) 414.49 Acetylpyridinyl, phenyl 290 80 IR: 1679, 1605 cm⁻¹ (C=O); NMR: δ 2.49 (CH3), 7.47–8.39 (Ar-H)
6-(5-Benzoylimino-4-phenyl-4,5-dihydro-[1,3,4]-thiadiazol-2-yl)-2-methyl-nicotinic Acid Ethyl Ester (8b) 444.52 Nicotinic acid ethyl ester, phenyl 200 80 IR: 1715, 1617 cm⁻¹ (C=O); NMR: δ 1.36 (CH3), 4.35 (CH2)
N-{2,2,2-trichloro-1-[(5-phenyl-1,3,4-thiadiazol-2-yl)amino]ethyl}acetamide (4.1) 383.69 Trichloroethyl, phenyl 503–504 K (230–231°C) 97.4 IR: 1670 cm⁻¹ (C=O); NMR: δ 1.91 (CH3), 7.52–8.94 (Ar-H)
N-((5-(substituted methyleneamino)-1,3,4-thiadiazol-2-yl)methyl) benzamide derivatives 300–400 (approx.) Methyleneamino, benzamide Variable 60–85 IR: 1650–1700 cm⁻¹ (C=O); NMR: δ 7.3–8.2 (Ar-H)

Notes:

  • Higher melting points (e.g., 290°C for 8a) correlate with extended aromatic systems and crystalline packing, whereas trichloroethyl derivatives (4.1) exhibit thermal stability due to halogenation .

Pharmacological Potential

  • 8a–c () : Pyridinyl and nicotinic acid esters may enhance DNA intercalation or kinase inhibition .
  • N-(5-(substituted methyleneamino) derivatives (): Demonstrated cytotoxicity in cancer cell lines, attributed to the methyleneamino group’s electrophilic reactivity .
  • Oxadiazole-thiadiazole hybrids () : Show anticancer activity via dual heterocyclic pharmacophores .

Critical Analysis of Data Gaps and Limitations

  • The target compound lacks reported melting points, yields, and spectral data, limiting direct comparison with analogues .
  • Contradictions in yields (e.g., 70–97.4%) suggest solvent and catalyst optimization are critical for reproducibility .

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